(R)-(-)-CITALOPRAM (R)-(-)-CITALOPRAM (R)-citalopram is a 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile that has R-configuration at the chiral centre. It is the inactive enantiomer of citalopram. It is a conjugate base of a (R)-citalopram(1+). It is an enantiomer of an escitalopram.
Brand Name: Vulcanchem
CAS No.: 128196-02-1
VCID: VC0155561
InChI: InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1
SMILES: CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Molecular Formula: C20H21FN2O
Molecular Weight: 324.4 g/mol

(R)-(-)-CITALOPRAM

CAS No.: 128196-02-1

Main Products

VCID: VC0155561

Molecular Formula: C20H21FN2O

Molecular Weight: 324.4 g/mol

(R)-(-)-CITALOPRAM - 128196-02-1

CAS No. 128196-02-1
Product Name (R)-(-)-CITALOPRAM
Molecular Formula C20H21FN2O
Molecular Weight 324.4 g/mol
IUPAC Name (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Standard InChI InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1
Standard InChIKey WSEQXVZVJXJVFP-HXUWFJFHSA-N
Isomeric SMILES CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
SMILES CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Canonical SMILES CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Description (R)-citalopram is a 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile that has R-configuration at the chiral centre. It is the inactive enantiomer of citalopram. It is a conjugate base of a (R)-citalopram(1+). It is an enantiomer of an escitalopram.
Solubility 39.5 [ug/mL]
Synonyms (R)-(-)-CITALOPRAM
PubChem Compound 6101829
Last Modified Nov 11 2021
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